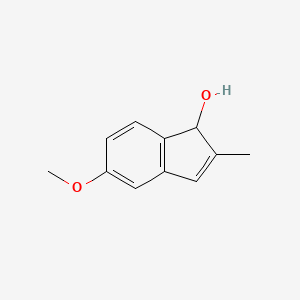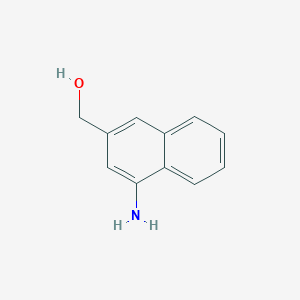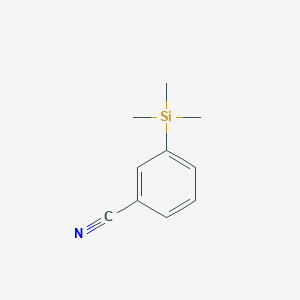
3-Trimethylsilylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trimethylsilylbenzonitrile is an organic compound with the molecular formula C10H13NSi. It is a derivative of benzonitrile where a trimethylsilyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Trimethylsilylbenzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of benzonitrile to the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Trimethylsilylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like halides and bases are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted benzonitriles.
Reduction: 3-Trimethylsilylbenzylamine.
Oxidation: 3-Trimethylsilylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Trimethylsilylbenzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Trimethylsilylbenzonitrile involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and nitrile groups. The trimethylsilyl group can stabilize reaction intermediates, making it a valuable reagent in organic synthesis. The nitrile group can undergo transformations to form amines, acids, and other functional groups, facilitating the synthesis of diverse compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
3-Trimethylsilylbenzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
3-Trimethylsilylbenzoic Acid: An oxidation product of 3-Trimethylsilylbenzonitrile, used in different contexts.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical transformations.
Eigenschaften
CAS-Nummer |
82142-18-5 |
|---|---|
Molekularformel |
C10H13NSi |
Molekulargewicht |
175.30 g/mol |
IUPAC-Name |
3-trimethylsilylbenzonitrile |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,1-3H3 |
InChI-Schlüssel |
BVZASOLZJLCETJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


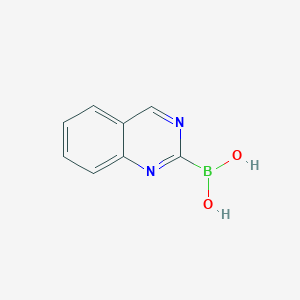
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
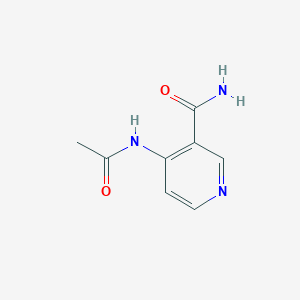
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
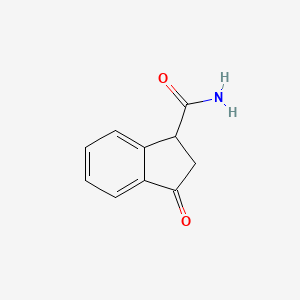

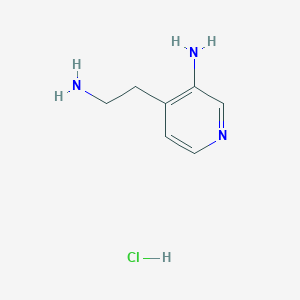
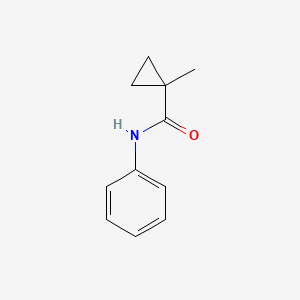
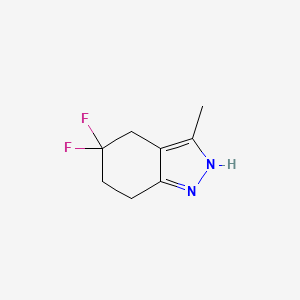

![5-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15071301.png)

